molecular formula C23H19ClF4N4O3 B2589485 (4E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}pent-4-ene-1,3-dione CAS No. 478248-66-7

(4E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}pent-4-ene-1,3-dione

Cat. No.: B2589485
CAS No.: 478248-66-7
M. Wt: 510.87
InChI Key: XXUYKWNKPIDRLX-ZHACJKMWSA-N
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Description

(4E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}pent-4-ene-1,3-dione is a complex organic compound characterized by its unique structure, which includes a triazole ring, a pent-4-ene-1,3-dione backbone, and various substituents such as chloro, fluoro, and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}pent-4-ene-1,3-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the pent-4-ene-1,3-dione backbone: This step involves the use of appropriate diketone precursors and may require specific catalysts to ensure the correct configuration.

    Substitution reactions: The chloro, fluoro, and trifluoromethoxy groups are introduced through nucleophilic substitution reactions using corresponding halogenated reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Huisgen cycloaddition and other key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}pent-4-ene-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (4E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}pent-4-ene-1,3-dione may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery efforts.

Medicine

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of (4E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}pent-4-ene-1,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.

Properties

IUPAC Name

(E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-[1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]pent-4-ene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClF4N4O3/c1-31(2)11-10-21(33)17(12-16-18(24)4-3-5-19(16)25)22(34)20-13-32(30-29-20)14-6-8-15(9-7-14)35-23(26,27)28/h3-11,13,17H,12H2,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUYKWNKPIDRLX-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C(CC1=C(C=CC=C1Cl)F)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C(CC1=C(C=CC=C1Cl)F)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClF4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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